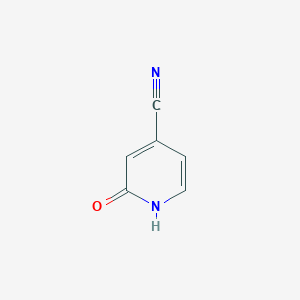

2-Hydroxyisonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOIIYBOBZFBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94805-51-3, 95891-29-5 | |

| Record name | 2-hydroxypyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxyisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of the 2-Oxo-1H-Pyridine-4-Carbonitrile Scaffold

Abstract: The 2-pyridone nucleus is recognized as a privileged scaffold in medicinal chemistry, valued for its unique structural and electronic properties that facilitate diverse biological activities.[1][2] This guide provides an in-depth analysis of the physical and chemical properties of the 2-oxo-1H-pyridine-4-carbonitrile framework, a key building block for drug discovery professionals. It is important to note that while extensive research exists for substituted analogs, publicly available experimental data for the unsubstituted parent compound is scarce. Therefore, this document synthesizes information from closely related, well-characterized derivatives to present a comprehensive and predictive overview of the scaffold's expected behavior, reactivity, and characterization. We will explore its structural tautomerism, physicochemical parameters, characteristic reactivity, synthetic pathways, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Tautomerism

A fundamental characteristic of the 2-pyridone ring system is its tautomeric equilibrium with its 2-hydroxypyridine isomer. For 2-oxo-1H-pyridine-4-carbonitrile, this equilibrium is critical to its chemical behavior and biological interactions.

Expertise & Experience: In most environments, the pyridone tautomer is significantly more stable and is the predominant form observed.[3] This preference is attributed to a combination of factors, including the greater strength of the carbon-oxygen double bond (C=O) in the pyridone form compared to the carbon-oxygen single bond in the hydroxy form, and favorable aromatic character.[3][4] While the hydroxypyridine form possesses a classic aromatic sextet, the pyridone form also exhibits considerable aromaticity. Computational studies have shown the energy difference to be quite small, with the pyridone form being slightly more stable in the gas phase and significantly favored in polar solvents which better stabilize its larger dipole moment.[4][5]

Caption: Fig. 2: General workflow for MCR synthesis.

Exemplary Synthesis Protocol

The following protocol describes a validated method for the synthesis of a substituted 2-oxo-pyridine-carbonitrile, which serves as a self-validating system for producing this class of compounds.

Protocol: Synthesis of 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [6]

-

Reagent Preparation: In a 100 mL round-bottom flask, combine 1-(naphthalen-1-yl)ethan-1-one (10 mmol), 4-chlorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Causality: Acetic acid serves as both the solvent and a catalyst, promoting the condensation reactions.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold water. Causality: This step precipitates the solid product from the acidic solution.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual acetic acid and ammonium salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The expected ¹H NMR spectrum will show a characteristic singlet for the NH proton around 12.9 ppm, which disappears upon D₂O exchange. [6]

Chemical Reactivity

The 2-oxo-1H-pyridine-4-carbonitrile scaffold possesses several reactive sites:

-

Nitrile Group (-C≡N): Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also participate in cycloaddition reactions.

-

Ring Nitrogen (N-H): The acidic proton can be deprotonated by a suitable base, and the resulting anion can be alkylated or acylated.

-

Pyridone Ring: The electron-withdrawing nature of the nitrile and carbonyl groups deactivates the ring towards electrophilic substitution. However, nucleophilic aromatic substitution is possible, particularly at positions activated by the ring structure.

Spectroscopic Characterization

The structural elucidation of 2-oxo-1H-pyridine-4-carbonitrile and its derivatives relies on a combination of standard spectroscopic techniques.

| Technique | Expected Signature Features | Rationale | Citation |

| FT-IR | ~3150 cm⁻¹ (N-H stretch, broad); ~2220 cm⁻¹ (C≡N stretch, sharp); ~1650 cm⁻¹ (C=O stretch, strong) | These three distinct peaks are diagnostic for the core functional groups of the scaffold. The broadness of the N-H peak is due to hydrogen bonding. | [6] |

| ¹H NMR | ~12-13 ppm (s, 1H, N-H); ~7-8.5 ppm (m, aromatic protons) | The N-H proton is highly deshielded and its signal will disappear upon addition of D₂O. The chemical shifts of the ring protons depend on the substitution pattern. | [7][6] |

| ¹³C NMR | ~160-165 ppm (C=O); ~115-118 ppm (C≡N); ~90-155 ppm (aromatic carbons) | The carbonyl carbon is significantly downfield. The nitrile carbon and the sp² carbons of the ring provide a unique fingerprint for the molecule. | [7][8] |

| Mass Spec (EI) | A prominent molecular ion peak [M]⁺ | Provides the exact molecular weight, which is the primary confirmation of the compound's identity. | [6] |

Applications in Drug Discovery

The 2-pyridone scaffold is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties. [2][9]

-

Kinase Inhibition: The N-H and C=O groups of the pyridone ring are excellent hydrogen bond donors and acceptors, respectively. This allows them to act as a "hinge-binding" motif, effectively docking into the ATP-binding site of many kinases, a critical target class in oncology. [2][8]* Bioisosteric Replacement: Pyridones are often used as bioisosteres for phenyl, amide, or other heterocyclic rings to modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and lipophilicity, thereby improving its drug-like characteristics. [1]* Diverse Biological Activities: Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including antiproliferative activity against cancer cell lines (e.g., as EGFR and VEGFR-2 inhibitors), and antimicrobial and anti-inflammatory effects. [8][9]

Conclusion

The 2-oxo-1H-pyridine-4-carbonitrile scaffold represents a versatile and highly valuable building block for the development of novel therapeutics. Its robust synthetic accessibility, combined with a unique set of physicochemical properties—including a stable pyridone tautomer, high thermal stability, and the capacity for critical hydrogen bonding interactions—underpins its success in medicinal chemistry. While further experimental data on the unsubstituted parent molecule would be beneficial, the extensive characterization of its derivatives provides a solid and predictive foundation for scientists and researchers. This guide has synthesized that knowledge to provide a comprehensive technical overview, empowering drug discovery professionals to effectively leverage this privileged scaffold in their research endeavors.

References

- Vertex AI Search. (n.d.). Exploring 2-Hydroxy-6-Oxo-4-(Trifluoromethyl)-1H-Pyridine-3-Carbonitrile: Properties and Applications.

- Vulcanchem. (n.d.). 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile.

- Al-Ostoot, F. H., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports.

- El-Gazzar, M. G., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports.

- ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine carbonitrile.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

- ChemWhat. (n.d.). 4-Methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile CAS#: 21642-98-8.

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- Schlegel Group, Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- Aly, A. A., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules.

- Frontiers in Chemistry. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.

- WuXi Biology. (n.d.). How about Tautomers?.

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

An In-depth Technical Guide to 2-Hydroxyisonicotinonitrile: Molecular Structure and Properties

Abstract

This technical guide provides a comprehensive examination of 2-Hydroxyisonicotinonitrile, a pivotal heterocyclic building block in medicinal and materials chemistry. The document delineates its fundamental molecular and structural characteristics, including its chemical formula, tautomeric nature, and key physicochemical properties. A detailed analysis of its spectroscopic signatures (NMR, IR) is presented, offering a practical framework for its identification and characterization. Furthermore, this guide outlines a standard laboratory-scale synthesis protocol and discusses the compound's reactivity and its applications as a precursor in the development of advanced functional molecules. This work is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.

Introduction

This compound, also known by its systematic IUPAC name, 2-oxo-1,2-dihydropyridine-4-carbonitrile, is a substituted pyridine derivative of significant interest in organic synthesis.[1] Its structure, featuring a hydroxyl group, a nitrile moiety, and a pyridine ring, imparts a unique chemical reactivity that makes it a valuable intermediate. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, rendering its derivatives, such as this compound, critical targets for synthesis and functionalization.[2][3] This guide aims to provide an in-depth, field-proven perspective on the molecular structure, properties, and handling of this compound, grounded in established analytical techniques and synthetic methodologies.

Molecular Formula and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its elemental composition and core physical attributes. This information is crucial for everything from reaction stoichiometry calculations to purification and storage protocols.

Chemical Identity and Formula

-

Chemical Name: this compound[1]

-

Synonyms: 4-Cyano-2-hydroxypyridine, 2-Oxo-1,2-dihydropyridine-4-carbonitrile, 4-Cyano-2(1H)-pyridinone[1]

-

CAS Number: 94805-51-3[4]

-

Molecular Formula: C₆H₄N₂O[5]

Physicochemical Data

The physical properties of this compound dictate its behavior in different environments and are essential for designing experimental procedures.

| Property | Value | Source(s) |

| Appearance | Solid | [4][7] |

| Melting Point | 285-288°C | [5] |

| Purity (Typical) | ≥95% | [4][7] |

| SMILES | N#CC1=CC=NC(O)=C1 | [4][6] |

| InChI Key | QCOIIYBOBZFBJE-UHFFFAOYSA-N | [4][8] |

Molecular Structure and Tautomerism

A nuanced understanding of this compound's structure requires acknowledging its tautomeric nature, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers.[9][10][11]

The Lactam-Lactim Equilibrium

This compound exists in a dynamic equilibrium between two tautomeric forms: the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form.[12] This equilibrium is fundamental to its reactivity, as the two forms present different functional groups.

-

2-Hydroxypyridine (Lactim): Features an aromatic pyridine ring with a hydroxyl (-OH) substituent.

-

2-Pyridone (Lactam): Contains a dihydropyridine ring with a carbonyl (C=O) group, classifying it as an amide.

In the solid state and in most solvent conditions, the equilibrium heavily favors the 2-pyridone (lactam) form due to the greater stability of the amide group and favorable hydrogen bonding possibilities.[12][13] Spectroscopic evidence, particularly from IR and NMR, overwhelmingly supports the predominance of the 2-pyridone tautomer.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation in chemistry. The following sections detail the expected spectral features of this compound, interpreted with the understanding that the 2-pyridone form is dominant.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups.[14] The spectrum of this compound provides clear evidence for the 2-pyridone tautomer.

-

Key Absorptions:

-

~3100-3500 cm⁻¹ (N-H stretch): A strong, somewhat broad band characteristic of the N-H bond in the lactam ring.

-

~2230 cm⁻¹ (C≡N stretch): A sharp, strong absorption confirming the presence of the nitrile group.

-

~1650-1690 cm⁻¹ (C=O stretch): A very strong absorption indicative of the amide carbonyl group in the pyridone ring.[15][16] The presence of this peak, coupled with the N-H stretch, is the most compelling evidence for the lactam structure.

-

~1600-1450 cm⁻¹ (C=C and C=N stretches): Absorptions related to the aromatic-like ring vibrations.

-

The absence of a strong, broad O-H stretch around 3200-3600 cm⁻¹ (distinct from the N-H stretch) further argues against a significant population of the hydroxypyridine form.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.[17] The chemical shifts are highly sensitive to the electronic environment, which differs significantly between the two tautomers.

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would show:

-

~11.0-12.5 ppm (1H, broad singlet): This downfield signal corresponds to the acidic proton on the nitrogen atom (N-H) of the pyridone ring. Its broadness is due to quadrupole broadening and potential exchange.[18]

-

~7.5-8.0 ppm (1H, doublet or singlet): The proton at position 6 of the ring (adjacent to the nitrogen).

-

~6.5-7.0 ppm (2H, multiplet): The protons at positions 3 and 5 of the ring. The exact splitting pattern depends on the coupling constants between the ring protons.[19]

The ¹³C NMR spectrum provides further confirmation of the pyridone structure:

-

~160-165 ppm: The carbonyl carbon (C=O) of the lactam. This is a key indicator.

-

~115-120 ppm: The nitrile carbon (C≡N).

-

~100-150 ppm: Four signals corresponding to the other carbon atoms in the pyridine ring.

Synthesis and Reactivity

This compound serves as a versatile starting material for more complex molecules. Its synthesis and subsequent reactions are of great interest to synthetic chemists.

Representative Synthesis Protocol

A common route to pyridone structures involves the cyclization of appropriate precursors. One established method is the reaction of cyanoacetamide with a 1,3-dicarbonyl compound or its equivalent.

Workflow: Synthesis of this compound

Caption: General workflow for pyridone synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetamide (1.0 eq) and a suitable 1,3-dicarbonyl equivalent in anhydrous ethanol.

-

Initiation: Add a catalytic amount of a base, such as sodium ethoxide (e.g., 0.1 eq), to the solution.

-

Cyclization/Condensation: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the flask to room temperature and then in an ice bath. Acidify the mixture carefully with dilute hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization.

Disclaimer: This is a generalized protocol. Specific conditions may vary and should be adapted from literature precedents.

Applications in Research and Development

The dual functionality of the nitrile and the reactive pyridone ring makes this compound a valuable building block.[20] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The pyridone ring can undergo N-alkylation, halogenation, and other modifications.

Caption: Role as a versatile chemical intermediate.

This versatility allows for its incorporation into a wide range of target molecules, including:

-

Pharmaceuticals: As a scaffold for designing enzyme inhibitors (e.g., for kinases or histone deacetylases) and other biologically active agents.[3][21]

-

Materials Science: As a precursor for functional dyes, ligands for metal complexes, and components of organic electronic materials.

Conclusion

This compound is a molecule of significant synthetic utility, characterized by its stable 2-pyridone tautomeric form. Its molecular formula is C₆H₄N₂O. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification in a laboratory setting. The presence of a strong carbonyl absorption in the IR spectrum and a downfield N-H proton signal in the ¹H NMR spectrum are definitive markers for its predominant lactam structure. Its reactivity at both the nitrile and pyridone moieties establishes it as a valuable and versatile intermediate for the synthesis of a diverse array of complex molecules for applications in drug discovery and materials science.

References

- PubChem. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245240).

- PubChem. (n.d.). 3-Hydroxypyridine-2-carbonitrile.

- Autech Industry Co., Limited. (n.d.). The Chemical Versatility of 2-Hydroxypyridine in Synthesis.

- Human Metabolome Database. (n.d.). Showing metabocard for 2-Hydroxypyridine (HMDB0013751).

- University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).

- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Clark, J. (n.d.). HIGH RESOLUTION NMR SPECTRA. Chemguide.

- Michigan State University. (n.d.). Proton NMR Table.

- Mega Lecture. (2019, March 13). 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry [Video]. YouTube.

- Oakwood Chemical. (n.d.). This compound.

- Wikipedia. (n.d.). 2-Pyridone.

- PubChem. (n.d.). 2-Hydroxynicotinic acid.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.

- ResearchGate. (n.d.). Bioactive natural products containing 2-pyridone core.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). Synthesis of 2-Hydroxymalononitrile.

- Royal Society of Chemistry. (n.d.). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation.

- BYJU'S. (n.d.). Tautomerism.

- PubChem. (n.d.). Thorium nitrate tetrahydrate.

- Britannica. (n.d.). Tautomerism.

- PubMed Central. (2010, February 25). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon.

- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Quora. (2018, March 14). What is tautomerism? What is special about it? How & why?.

- PubMed Central. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors.

- PubChem. (n.d.). 2'-Hydroxynicotine.

- ResearchGate. (n.d.). Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7).

- Chemistry For Everyone. (2025, January 14). What Is Tautomerization In Organic Chemistry? [Video]. YouTube.

- UTUPub. (n.d.). TAUTOMERISM AND FRAGMENTATION OF BIOLOGICALLY ACTIVE HETERO ATOM (O, N)-CONTAINING ACYCLIC AND CYCLIC COMPOUNDS UNDER ELECTRON I.

Sources

- 1. 95891-29-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 95891-29-5|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - this compound (C6H4N2O) [pubchemlite.lcsb.uni.lu]

- 9. byjus.com [byjus.com]

- 10. Tautomerism | Stereochemistry, Isomerism & Equilibria | Britannica [britannica.com]

- 11. quora.com [quora.com]

- 12. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 13. Human Metabolome Database: Showing metabocard for 2-Hydroxypyridine (HMDB0013751) [hmdb.ca]

- 14. compoundchem.com [compoundchem.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Proton NMR Table [www2.chemistry.msu.edu]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 20. researchgate.net [researchgate.net]

- 21. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 4-Cyano-2-Pyridone Compounds: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry. The tautomeric form of a drug molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth technical exploration of tautomerism in 4-cyano-2-pyridone compounds, a scaffold of increasing interest in drug discovery. We will delve into the fundamental principles governing the 2-pyridone/2-hydroxypyridine equilibrium, with a specific focus on the electronic influence of the 4-cyano substituent. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering theoretical insights, practical experimental protocols, and computational methodologies to effectively characterize and understand the tautomeric behavior of this important class of molecules.

Introduction to Tautomerism in Heterocyclic Systems

Fundamental Concepts of Tautomerism

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a state of dynamic equilibrium. This equilibrium results from the migration of a proton or other group, accompanied by a shift in a double bond. Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with their own unique structures and properties. The relative populations of tautomers are determined by thermodynamic stability, which can be significantly influenced by factors such as solvent, temperature, and pH.

The 2-Pyridone/2-Hydroxypyridine Tautomeric Equilibrium: A Classic Case

The tautomerism between 2-pyridone and its aromatic isomer, 2-hydroxypyridine, is a well-established and extensively studied phenomenon in heterocyclic chemistry.[1][2][3] The 2-pyridone form possesses an amide-like structure, while the 2-hydroxypyridine form is an aromatic alcohol.

In the gas phase, the 2-hydroxypyridine tautomer is generally more stable due to its aromatic character.[1][4] However, in condensed phases (solution and solid state), the equilibrium often shifts in favor of the 2-pyridone form.[1][2] This shift is primarily attributed to the greater polarity of the 2-pyridone tautomer and its ability to form strong intermolecular hydrogen bonds.[5]

Significance of Tautomerism in Medicinal Chemistry and Drug Design

The tautomeric state of a molecule can have profound implications for its biological activity. Since different tautomers possess distinct shapes, hydrogen bonding patterns, and electronic distributions, they can interact differently with biological targets such as enzymes and receptors.[6][7] A shift in the tautomeric equilibrium can lead to a dramatic change in a compound's pharmacological profile. Furthermore, physicochemical properties crucial for drug development, such as solubility, lipophilicity (logP), and membrane permeability, are also dependent on the predominant tautomeric form.[8] Therefore, a thorough understanding and control of tautomerism are critical for the rational design and development of new therapeutic agents.

The Unique Case of 4-Cyano-2-Pyridone

Structural Features and Electronic Effects of the Cyano Group

The introduction of a cyano (-C≡N) group at the 4-position of the 2-pyridone ring significantly influences the electronic properties of the molecule. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects. This electronic perturbation has a direct impact on the tautomeric equilibrium.

The Tautomeric Equilibrium: 4-Cyano-2-pyridone vs. 4-Cyano-2-hydroxypyridine

The tautomeric equilibrium for 4-cyano-2-pyridone involves the interconversion between the 4-cyano-2-pyridone (lactam) and 4-cyano-2-hydroxypyridine (lactim) forms.

Theoretical Predictions and Rationale for Tautomeric Preference

The strong electron-withdrawing nature of the 4-cyano group is expected to favor the 2-pyridone tautomer. This preference can be rationalized by considering the resonance structures of both tautomers. The cyano group can delocalize the negative charge on the oxygen atom in the zwitterionic resonance contributor of the 2-pyridone form, thereby stabilizing this tautomer. In contrast, in the 2-hydroxypyridine form, the electron-withdrawing cyano group would destabilize the electron-rich aromatic ring. Computational studies on substituted pyridones have consistently shown that electron-withdrawing groups tend to favor the pyridone form.[9][10][11]

Factors Influencing the Tautomeric Equilibrium of 4-Cyano-2-Pyridone

Solvent Effects: From Nonpolar to Polar Environments

The choice of solvent can dramatically alter the position of the tautomeric equilibrium.[1][2][5]

In nonpolar solvents, the less polar 2-hydroxypyridine tautomer may be more favored compared to in polar solvents. However, for 4-cyano-2-pyridone, the strong electronic effects of the cyano group likely ensure the predominance of the 2-pyridone form even in less polar environments. In polar protic solvents, such as water and alcohols, the 2-pyridone tautomer is significantly stabilized through hydrogen bonding interactions with solvent molecules. The carbonyl group of the 2-pyridone acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. Polar aprotic solvents, such as DMSO and DMF, also favor the more polar 2-pyridone tautomer due to dipole-dipole interactions.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Predicted Tautomeric Ratio (Pyridone/Hydroxypyridine) |

| Cyclohexane | 2.0 | 4-Cyano-2-pyridone | > 1 |

| Dioxane | 2.2 | 4-Cyano-2-pyridone | >> 1 |

| Chloroform | 4.8 | 4-Cyano-2-pyridone | >> 1 |

| Acetonitrile | 37.5 | 4-Cyano-2-pyridone | >>> 1 |

| Methanol | 32.7 | 4-Cyano-2-pyridone | >>> 1 |

| Water | 80.1 | 4-Cyano-2-pyridone | >>>> 1 |

This table presents predicted trends based on the known behavior of 2-pyridones with electron-withdrawing substituents. Actual experimental values may vary.

pH and Ionization Effects

The tautomeric equilibrium can also be influenced by the pH of the solution due to the potential for ionization of both tautomers. The apparent pKa of the molecule is a composite of the pKa values of both tautomers and the tautomeric equilibrium constant.

The electron-withdrawing cyano group is expected to increase the acidity of the N-H proton in the 4-cyano-2-pyridone tautomer and the O-H proton in the 4-cyano-2-hydroxypyridine tautomer compared to the unsubstituted parent compound. A comprehensive analysis of the pH-dependent tautomerism would require the determination of the macroscopic and microscopic pKa values.

Temperature Effects on the Equilibrium

The tautomeric equilibrium is a thermodynamic process, and as such, it is influenced by temperature. The direction of the shift with temperature depends on the enthalpy change (ΔH°) of the tautomerization. For most 2-pyridone systems, the conversion from the hydroxypyridine to the pyridone form is exothermic, meaning that an increase in temperature would be expected to slightly favor the hydroxypyridine tautomer. However, the magnitude of this effect is generally small.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is typically employed to experimentally determine the predominant tautomeric form and to quantify the tautomeric ratio.

Spectroscopic Techniques

Proton and carbon NMR spectroscopy are powerful tools for distinguishing between the 2-pyridone and 2-hydroxypyridine tautomers. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two forms. For instance, the carbon atom at the 2-position will exhibit a chemical shift characteristic of a carbonyl group (~160-170 ppm) in the 2-pyridone tautomer, while in the 2-hydroxypyridine tautomer, it will be in the aromatic region and shifted to a higher field. The presence of a single set of signals corresponding to one tautomer indicates its predominance under the experimental conditions.

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria.[13] The 2-pyridone and 2-hydroxypyridine tautomers have distinct chromophores and therefore exhibit different absorption spectra. The 2-pyridone tautomer typically has a longer wavelength absorption maximum (λmax) compared to the 2-hydroxypyridine form. By comparing the spectrum of the compound of interest with those of N-methylated (locked pyridone) and O-methylated (locked hydroxypyridine) analogs, the position of the equilibrium can be determined.[6]

IR spectroscopy can provide clear evidence for the presence of the 2-pyridone tautomer.[1][2] The key diagnostic absorption is the strong carbonyl (C=O) stretching band, which typically appears in the region of 1640-1680 cm⁻¹. The presence of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ would be indicative of the 2-hydroxypyridine tautomer.

X-ray Crystallography: The Solid-State Perspective

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[1][2] For 2-pyridone and its derivatives, X-ray crystallography has consistently shown that the pyridone tautomer is the dominant form in the solid state, often forming hydrogen-bonded dimers or chains.[8][14]

Detailed Experimental Protocols

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-cyano-2-pyridone compound in the deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mM.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Examine the ¹H NMR spectrum for the characteristic chemical shifts and coupling patterns of the ring protons.

-

In the ¹³C NMR spectrum, locate the signal for the C2 carbon. A chemical shift in the range of 160-170 ppm is indicative of the pyridone tautomer.

-

If two sets of signals are observed, integrate the corresponding peaks in the ¹H NMR spectrum to determine the ratio of the two tautomers.

-

-

Self-Validation: The consistency of the tautomeric ratio determined from different pairs of corresponding signals serves as an internal validation of the measurement.

-

Preparation of Stock Solutions: Prepare stock solutions of the 4-cyano-2-pyridone compound, as well as its N-methyl and O-methyl analogs, in the desired solvent at a concentration of approximately 1 mM.

-

Serial Dilutions: Prepare a series of dilutions of each stock solution to obtain concentrations ranging from 1 µM to 100 µM.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of 200-400 nm.

-

Data Analysis:

-

Identify the λmax for the N-methyl (pyridone) and O-methyl (hydroxypyridine) analogs.

-

The spectrum of the 4-cyano-2-pyridone compound will be a composite of the spectra of the two tautomers.

-

The tautomeric equilibrium constant (KT = [pyridone]/[hydroxypyridine]) can be calculated using the following equation at a wavelength where both tautomers absorb: A = ε_pyridone * c_pyridone * l + ε_hydroxypyridine * c_hydroxypyridine * l where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. The molar absorptivities of the individual tautomers are assumed to be the same as their corresponding methylated analogs.

-

Computational Modeling of Tautomerism

Computational chemistry provides a powerful means to investigate tautomeric equilibria, offering insights that can complement experimental findings.[15][16]

Density Functional Theory (DFT) Calculations

DFT has emerged as a robust and widely used method for studying the tautomerism of heterocyclic compounds.[1][4][17]

By performing geometry optimizations and frequency calculations for both the 4-cyano-2-pyridone and 4-cyano-2-hydroxypyridine tautomers, their relative electronic energies and Gibbs free energies can be calculated. The tautomer with the lower free energy is predicted to be the more stable and therefore the predominant form.

The influence of different solvents can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculation. These models account for the stabilization of the more polar tautomer in polar media.

Workflow for Computational Analysis

Synthesis of 4-Cyano-2-Pyridone and its Derivatives

Several synthetic routes to substituted 2-pyridones have been reported, often involving the condensation of active methylene compounds with 1,3-dicarbonyls or related precursors.[3][18][19][20][21][22][23][24][25]

Synthetic Routes and Key Intermediates

A common approach for the synthesis of 3-cyano-2-pyridones, which can be adapted for 4-cyano isomers, involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with cyanoacetamide or a derivative. The specific starting materials would need to be chosen to yield the desired 4-cyano substitution pattern. For instance, a multicomponent reaction involving an appropriate aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate can be a versatile strategy.

Step-by-Step Synthesis Protocol for a 3-Cyano-2-Pyridone Derivative

The following is a representative protocol for the synthesis of a 3-cyano-2-pyridone derivative, which illustrates the general principles that can be adapted for the synthesis of the 4-cyano isomer.[18]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetamide (1.0 eq) and acetylacetone (1.0 eq) in ethanol.

-

Addition of Base: To the stirred solution, add a catalytic amount of a base, such as potassium hydroxide or piperidine.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Characterization: Confirm the structure of the synthesized compound using NMR, IR, and mass spectrometry.

Implications for Drug Discovery and Development

Tautomerism and Receptor Binding

The ability of a drug molecule to bind to its biological target is critically dependent on its three-dimensional shape and the spatial arrangement of its functional groups. Since tautomers have different structures, they will exhibit different binding affinities. The predominance of the 4-cyano-2-pyridone tautomer, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, will dictate its interaction with the amino acid residues in a protein's binding pocket.

Impact on Physicochemical Properties (Solubility, Lipophilicity)

The greater polarity of the 2-pyridone tautomer generally leads to increased aqueous solubility and decreased lipophilicity compared to the 2-hydroxypyridine form.[8] This has significant consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The ability to predict and control the tautomeric equilibrium is therefore a valuable tool in optimizing the pharmacokinetic profile of a drug candidate.

Case Studies and Future Perspectives

Several approved drugs and clinical candidates contain the 2-pyridone scaffold, highlighting its importance in medicinal chemistry. For example, Milrinone, a phosphodiesterase 3 inhibitor used in the treatment of heart failure, is a 3-cyano-2-pyridone derivative.[23] The continued exploration of substituted 2-pyridones, including 4-cyano derivatives, as privileged structures in drug discovery is a promising area of research. A thorough understanding of their tautomeric behavior will be essential for the successful development of new and effective therapies.

Conclusion

The tautomerism of 4-cyano-2-pyridone compounds is a multifaceted phenomenon governed by a delicate interplay of electronic effects, solvent interactions, and pH. The strong electron-withdrawing nature of the 4-cyano group strongly favors the 2-pyridone tautomer in most environments. A comprehensive understanding of this tautomeric preference is crucial for the rational design of novel drug candidates incorporating this scaffold. The experimental and computational methodologies outlined in this guide provide a robust framework for the characterization and prediction of the tautomeric behavior of 4-cyano-2-pyridone and related compounds, thereby facilitating their development as potential therapeutic agents.

References

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016).

- Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023). MDPI. [Link]

- ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). Wiley Online Library. [Link]

- Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. (1998). Royal Society of Chemistry. [Link]

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (1983).

- 2-Pyridone. Wikipedia. [Link]

- One-Pot Synthesis of 3-Cyano-2-pyridones. (2014).

- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (1999). PubMed. [Link]

- Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. (2021). Wiley Online Library. [Link]

- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). ARKIVOC. [Link]

- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). PubMed Central. [Link]

- Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. (2023). Sciforum. [Link]

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (2015). Oriental Journal of Chemistry. [Link]

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (2023).

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry. [Link]

- A new compound from the alkaline hydrolysis of 1,3-bis(4-cyanopyridinium)propane. (2011). SciELO. [Link]

- Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine. (1998). Royal Society of Chemistry. [Link]

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide deriv

- Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely organic compounds in the Cambridge Structure Database (CSD). (2021).

- Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. (2021).

- Characterization studies of 1-(4-cyano-2-oxo-1,2-dihydro-1-pyridyl)-3-(4-cyano-1,2-dihydro-1-pyridyl)propane. (2005).

- Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. (2011). Scilit. [Link]

- Effect of substituents on the tautomerism of pyridone nucleoside analogs. (2021). OPUS. [Link]

- Tautomers of substituted Pyridines. (2016). Sciencemadness.org. [Link]

- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). PubMed Central. [Link]

- Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. (1968). Royal Society of Chemistry. [Link]

- Biodynamic activities of different derivatives of 3-cyano-2-pyridone. (2024).

- Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. (2013).

- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (2022). IIP Series. [Link]

- Redetermination of 4-cyanopyridine N-oxide. (2008).

- Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. (1974). Royal Society of Chemistry. [Link]

- 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). (2004).

- Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). Royal Society of Chemistry. [Link]

- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021).

- Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. (2012).

- Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). PubMed. [Link]

- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). Royal Society of Chemistry. [Link]

- 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. (2007).

- Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects. (2023).

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. scilit.com [scilit.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 8. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sciforum.net [sciforum.net]

- 23. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. researchgate.net [researchgate.net]

- 25. iipseries.org [iipseries.org]

An In-Depth Technical Guide to the NMR Spectral Interpretation of 2-Hydroxyisonicotinonitrile

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering profound insights into molecular architecture. This guide provides a comprehensive, in-depth analysis of the NMR spectrum of 2-Hydroxyisonicotinonitrile, a substituted pyridine derivative of significant interest. Our approach moves beyond a mere recitation of spectral data, delving into the causal relationships between molecular structure and spectroscopic output. By grounding our interpretations in the fundamental principles of NMR and supporting our claims with authoritative references, we aim to provide a self-validating framework for the analysis of this and similar molecules.

Introduction to this compound and the Role of NMR

This compound, also known as 2-oxo-1H-pyridine-4-carbonitrile, is a pyridine derivative featuring both a hydroxyl and a cyano substituent.[1][2] This combination of functional groups imparts unique electronic properties to the pyridine ring, making its structural confirmation by NMR spectroscopy a critical step in its synthesis and application. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed map of the chemical environment of each atom within the molecule, revealing crucial information about connectivity and spatial relationships.[3]

The core of NMR analysis lies in understanding how the immediate electronic environment of a nucleus influences its resonance frequency. In this compound, the electronegative nitrogen atom, the electron-withdrawing cyano group, and the electron-donating hydroxyl group all exert distinct effects on the chemical shifts of the aromatic protons and carbons.[3][4] This guide will systematically dissect these influences to build a complete and unambiguous spectral assignment.

It is important to note that this compound can exist in tautomeric forms: the "hydroxy" form (2-hydroxypyridine) and the "pyridone" form (2-pyridone).[5][6] The equilibrium between these tautomers can be influenced by factors such as solvent and temperature. For the purpose of this guide, we will primarily consider the predominant tautomeric form as indicated by the spectral data, while acknowledging the potential for tautomerization.

Foundational Principles of ¹H and ¹³C NMR for Pyridine Derivatives

The interpretation of the NMR spectrum of this compound is rooted in the fundamental principles governing chemical shifts and spin-spin coupling in substituted pyridine rings.

¹H NMR Spectroscopy: Chemical Shifts and Coupling Constants

The aromatic protons of a pyridine ring typically resonate in the downfield region of the ¹H NMR spectrum (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[4][7] The position of each proton signal is further influenced by the electronic effects of the substituents.

-

α-protons (adjacent to nitrogen): These are the most deshielded protons, appearing at the highest chemical shifts (typically δ 8.5-8.8 ppm in unsubstituted pyridine) due to the strong electron-withdrawing nature of the nitrogen atom.[3]

-

β-protons (meta to nitrogen): These protons are more shielded than the α-protons and appear at lower chemical shifts (typically δ 7.1-7.5 ppm in unsubstituted pyridine).[3]

-

γ-proton (para to nitrogen): This proton resonates at an intermediate chemical shift (typically δ 7.5-7.8 ppm in unsubstituted pyridine).[3]

Substituent Effects:

-

Electron-donating groups (EDGs) , such as the hydroxyl (-OH) group, increase electron density on the ring, causing an upfield shift (to lower ppm values) of the proton signals.

-

Electron-withdrawing groups (EWGs) , such as the cyano (-CN) group, decrease electron density on the ring, leading to a downfield shift (to higher ppm values).[4] The cyano group's effect is primarily due to its electric field and its influence on the π-electron system.[8][9][10]

Spin-Spin Coupling: Adjacent protons on the pyridine ring exhibit spin-spin coupling, which provides valuable information about their connectivity. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons:

-

³J (ortho coupling): Typically 4-6 Hz.

-

⁴J (meta coupling): Typically 1-3 Hz.[3]

-

⁵J (para coupling): Typically 0-1 Hz.[3]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule.[3] Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[3][11]

-

Pyridine Ring Carbons: The carbons of the pyridine ring typically resonate between 120 and 150 ppm.[12] The carbon atoms adjacent to the nitrogen (C2 and C6) are generally the most deshielded.

-

Nitrile Carbon: The carbon of the cyano group typically appears in the range of 110-125 ppm.[13][14]

-

Carbon Bearing the Hydroxyl Group: The chemical shift of the carbon attached to the hydroxyl group will be significantly influenced by its position on the ring and the tautomeric equilibrium.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, a standardized and robust experimental protocol is essential.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices for pyridine derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). DMSO-d₆ is often a good choice for compounds with exchangeable protons (like the -OH group) as it can slow down the exchange rate.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.[7]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Spectrometer Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe for the ¹H nucleus. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming to achieve narrow and symmetrical peak shapes. This is typically done by observing the FID or the spectrum of a strong singlet peak.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans will depend on the sample concentration but is typically 8 or 16 for a well-prepared sample.

-

Set the relaxation delay to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Detailed Spectral Interpretation of this compound

The following is a detailed interpretation based on the expected ¹H and ¹³C NMR spectra of this compound. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the hydroxyl proton.

Expected Proton Signals:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 - 7.0 | Doublet | ³J(H3-H5) ≈ 1-3 Hz (meta) |

| H-5 | ~7.3 - 7.8 | Doublet of Doublets | ³J(H5-H6) ≈ 4-6 Hz (ortho), ³J(H5-H3) ≈ 1-3 Hz (meta) |

| H-6 | ~8.0 - 8.5 | Doublet | ³J(H6-H5) ≈ 4-6 Hz (ortho) |

| OH | Variable (broad) | Singlet | - |

Rationale for Assignments:

-

H-6: This proton is in the α-position to the electron-withdrawing nitrogen atom, leading to the most significant deshielding and therefore the highest chemical shift.[3] It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is in the β-position to the nitrogen. It will be coupled to both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets.

-

H-3: This proton is adjacent to the carbon bearing the electron-donating hydroxyl group, which will cause a significant upfield shift. It is also meta-coupled to H-5, appearing as a doublet (or a narrow triplet if the coupling to H-5 and H-6 are similar).

-

OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals: five for the pyridine ring carbons and one for the nitrile carbon.

Expected Carbon Signals:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~160 - 170 |

| C-3 | ~105 - 115 |

| C-4 | ~140 - 150 |

| C-5 | ~120 - 130 |

| C-6 | ~145 - 155 |

| CN | ~115 - 120 |

Rationale for Assignments:

-

C-2: This carbon is directly attached to the electronegative nitrogen and the hydroxyl group, causing it to be the most deshielded carbon and appear at the highest chemical shift.

-

C-4: This carbon is attached to the electron-withdrawing cyano group and is also influenced by the nitrogen atom, leading to a downfield chemical shift.

-

C-6: This carbon is in the α-position to the nitrogen, resulting in a deshielded signal.

-

C-5: This carbon is in a β-position relative to the nitrogen and is less affected by the substituents, thus appearing at a more intermediate chemical shift for an aromatic carbon.

-

C-3: This carbon is adjacent to the carbon with the hydroxyl group and is expected to be relatively shielded.

-

CN: The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.[13]

Advanced NMR Techniques for Unambiguous Assignment

For complex or ambiguous spectra, two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments.

-

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are spin-coupled to each other.[7] For this compound, cross-peaks would be observed between H-5 and H-6, and between H-5 and H-3, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[7] This would definitively link the assigned proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[7] For example, the H-3 proton would show a correlation to the C-2, C-4, and C-5 carbons, providing further confirmation of the overall structure.

Visualization of Molecular Structure and NMR Relationships

To visually represent the relationships discussed, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Caption: ¹H-¹H spin-spin coupling network in this compound.

Conclusion

The comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound requires a systematic approach that integrates fundamental NMR principles with an understanding of substituent effects in heterocyclic systems. By carefully analyzing chemical shifts, coupling constants, and employing advanced 2D NMR techniques when necessary, a complete and unambiguous structural elucidation can be achieved. This guide provides a robust framework for researchers and scientists, enabling them to confidently interpret the NMR data of this important molecule and apply these principles to other substituted pyridine derivatives.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines.

- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like?

- PubChem. (n.d.). This compound.

- Fluorochem. (n.d.). This compound.

- Modgraph. (n.d.). Proton Chemical Shifts in Nitriles and the Electric Field and π Electron Effects of the Cyano Group.

- ResearchGate. (n.d.). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.

- Modgraph. (n.d.). Proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group.

- ResearchGate. (n.d.). (a) 1 H-NMR spectrum of 2; (b) 13 C-NMR spectrum of 2.

- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY);....

- AIP Publishing. (2023, August 24). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction.

Sources

- 1. PubChemLite - this compound (C6H4N2O) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the FTIR Spectrum Analysis of 2-Hydroxyisonicotinonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-hydroxyisonicotinonitrile. It is intended for researchers, scientists, and drug development professionals who are utilizing FTIR spectroscopy for the characterization of this and similar heterocyclic compounds. This document delves into the theoretical underpinnings of the vibrational modes, the practical aspects of sample preparation and spectral acquisition, and the critical role of tautomerism in interpreting the spectral data.

Introduction: The Structural Dichotomy of this compound

This compound (also known as 2-hydroxy-4-pyridinecarbonitrile) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. A key feature of this molecule is its existence in a tautomeric equilibrium between the pyridinol (enol-like) and pyridone (keto-like) forms. This equilibrium is highly sensitive to the molecule's environment, such as the solvent and its physical state (solid or solution)[1][2][3].

In the solid state, which is the common form for FTIR analysis using techniques like KBr pellets or ATR, the pyridone tautomer is predominantly favored due to intermolecular hydrogen bonding[2]. This guide will, therefore, focus on the interpretation of the FTIR spectrum of the 2-pyridone-4-carbonitrile tautomer.

Theoretical Framework: Understanding the Vibrational Modes

The FTIR spectrum of this compound is a manifestation of the various vibrational modes of its constituent chemical bonds. These vibrations, which include stretching and bending, absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. The main functional groups that contribute to the spectrum are the pyridone ring, the nitrile group (C≡N), and the N-H and C=O groups of the pyridone tautomer.

Tautomerism: The Decisive Factor in Spectral Interpretation

The tautomerization of 2-hydroxypyridine to 2-pyridone involves the migration of a proton from the oxygen to the nitrogen atom. This seemingly subtle shift has a profound impact on the electronic structure and, consequently, the vibrational spectrum. The presence of a strong carbonyl (C=O) absorption and an N-H stretching band in the spectrum of solid this compound is a definitive indicator of the predominance of the pyridone form[2].

dot graph Tautomerism { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Pyridinol [label="2-Hydroxypyridinol\n(Enol-like)"]; Pyridone [label="2-Pyridone\n(Keto-like)", fillcolor="#34A853"];

Pyridinol -- Pyridone [label="Proton Transfer"]; } dot

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of the FTIR spectrum is paramount for accurate analysis. For solid samples like this compound, the KBr (potassium bromide) pellet technique is a widely used and reliable method.

KBr Pellet Preparation Workflow

Caption: Workflow for KBr pellet preparation and analysis.

Step-by-Step Methodology:

-

Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

-

Mixing: Add approximately 200-300 mg of the dried KBr to the mortar and gently but thoroughly mix with the ground sample. The goal is to achieve a homogenous mixture.

-

Die Loading: Transfer the mixture to a pellet die.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. It is good practice to run a background spectrum of a blank KBr pellet to subtract any atmospheric and KBr absorptions.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a simpler and non-destructive alternative that requires minimal sample preparation. The solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and a pressure arm ensures good contact. The IR beam interacts with the surface of the sample, providing a spectrum.

FTIR Spectrum Analysis of this compound

The FTIR spectrum of this compound can be divided into several key regions, each providing information about specific functional groups. The following table summarizes the expected characteristic absorption bands for the dominant 2-pyridone-4-carbonitrile tautomer.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3100-3000 | C-H stretch (aromatic) | Medium | Associated with the C-H bonds of the pyridine ring. |

| ~2230 | C≡N stretch (nitrile) | Strong, Sharp | A highly characteristic and easily identifiable peak for the nitrile group. |

| ~1660 | C=O stretch (amide I) | Strong | Indicative of the carbonyl group in the pyridone ring. A key marker for the pyridone tautomer. |

| ~1600 & ~1470 | C=C and C=N stretches (ring) | Medium-Strong | Vibrations of the pyridone ring framework. |

| ~1550 | N-H bend (amide II) | Medium | Bending vibration of the N-H bond in the pyridone ring. |

| 1300-1000 | C-N stretch & C-H in-plane bend | Medium | A complex region with multiple overlapping bands. |

| Below 900 | C-H out-of-plane bend | Medium-Strong | Characteristic bending vibrations of the aromatic C-H bonds. |

Detailed Interpretation of Key Spectral Features

-

N-H and C-H Stretching Region (3200-2800 cm⁻¹): The presence of a broad absorption band in the 3200-2800 cm⁻¹ range is often indicative of intermolecular hydrogen bonding involving the N-H group of the pyridone tautomer. The sharper peaks between 3100-3000 cm⁻¹ are attributed to the aromatic C-H stretching vibrations.

-

Nitrile Stretching Region (~2230 cm⁻¹): The C≡N stretching vibration typically appears as a strong and sharp absorption band around 2230 cm⁻¹. Its intensity and position can be influenced by the electronic effects of the pyridine ring.

-

Carbonyl and Ring Stretching Region (1700-1400 cm⁻¹): This region is particularly informative. A strong band around 1660 cm⁻¹ is a clear indication of the C=O stretching vibration (Amide I band) of the pyridone tautomer. The presence of this band, coupled with the absence of a strong, broad O-H stretching band around 3300 cm⁻¹, confirms the predominance of the pyridone form in the solid state. The absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the aromatic ring. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.

-

Fingerprint Region (Below 1400 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and stretching vibrations. While individual peak assignments can be challenging, the overall pattern is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Conclusion

The FTIR spectrum of this compound is a powerful tool for its structural elucidation and characterization. The key to a correct interpretation lies in the understanding of its tautomeric equilibrium, which in the solid state, heavily favors the 2-pyridone-4-carbonitrile form. By carefully preparing the sample and analyzing the characteristic absorption bands of the nitrile, carbonyl, and pyridone ring functionalities, researchers can confidently verify the identity and purity of this important heterocyclic compound.

References

- Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., & Selva, S. (2002). Tautomerism of 2-hydroxypyridine. Arkivoc, 2002(11), 198-215.

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.

- Wikipedia. (2023, December 1). 2-Pyridone. In Wikipedia.

- Khan, S. A., et al. (2014). Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Journal of the Serbian Chemical Society, 79(10), 1205-1215.

Sources

Deconstructing 2-Hydroxyisonicotinonitrile: An In-Depth Technical Guide to its Mass Spectrometry Fragmentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Hydroxyisonicotinonitrile, a key heterocyclic compound with relevance in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed, field-proven perspective on the structural elucidation of this molecule. We will explore its inherent tautomerism and predict its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounding these predictions in the established principles of mass spectrometry and data from analogous structures. This guide is designed to be a self-validating resource, equipping researchers with the necessary expertise to confidently identify and characterize this compound and related compounds in their own analytical workflows.

Introduction: The Analytical Challenge of a Tautomeric Heterocycle

This compound (C₆H₄N₂O, Monoisotopic Mass: 120.0324 Da) presents a unique analytical challenge due to its chemical structure. The presence of a hydroxyl group on a pyridine ring introduces the phenomenon of tautomerism, where the molecule can exist in equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms. This equilibrium is sensitive to the surrounding environment, with the 2-pyridone form being predominant in the solid state and in polar solvents.[1][2][3] In the gas phase, the energy difference between the two tautomers is small, suggesting both may be present and contribute to the observed mass spectrum.[4] Understanding this tautomerism is paramount, as the fragmentation pathways will be distinct for each form, influencing the resulting mass spectrum.